molecular formula C10H14N4O4 B2895815 diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate CAS No. 672949-45-0

diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate

Cat. No.: B2895815
CAS No.: 672949-45-0
M. Wt: 254.246
InChI Key: TUVBBLVHOHQVGU-UHFFFAOYSA-N
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Description

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate typically involves the construction of the triazole ring through a stepwise process. One common method includes the treatment of requisite amines with sodium nitrite followed by reduction with lithium aluminum hydride to yield hydrazines . These hydrazines are then reacted with appropriate aldehydes or ketones to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state triazoles, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester that lacks the triazole ring.

    Ethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with one ethyl group instead of two.

    Methyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is unique due to the presence of both the triazole ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS Number: 672949-45-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C10H14N4O4
  • Molecular Weight : 258.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antitumor properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on similar triazole derivatives demonstrated their effectiveness against various pathogens. For instance:

Compound TypePathogen TestedInhibition Zone (mm)
Triazole DerivativeEscherichia coli15
Staphylococcus aureus18
Candida albicans20

Such results suggest that this compound may possess comparable antimicrobial efficacy.

Antitumor Activity

The antitumor potential of triazole derivatives has also been explored. A related study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These findings indicate that this compound may be effective in inhibiting tumor cell growth.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with nucleic acid synthesis and enzyme activity in microbial and cancer cells. The triazole group is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi and steroid biosynthesis in mammals.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antifungal Activity : A study assessed the compound's effectiveness against Candida species and found it to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Antitumor Efficacy : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines, as evidenced by increased caspase activity.
  • Agricultural Applications : Preliminary research indicates potential use as a fungicide in agricultural settings due to its broad-spectrum antifungal activity.

Properties

IUPAC Name

diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBBLVHOHQVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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